3,3'-Dichloro-4,4'-stilbenediamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

73926-92-8 |

|---|---|

Molecular Formula |

C14H12Cl2N2 |

Molecular Weight |

279.2 g/mol |

IUPAC Name |

4-[(E)-2-(4-amino-3-chlorophenyl)ethenyl]-2-chloroaniline |

InChI |

InChI=1S/C14H12Cl2N2/c15-11-7-9(3-5-13(11)17)1-2-10-4-6-14(18)12(16)8-10/h1-8H,17-18H2/b2-1+ |

InChI Key |

YLAMHWHRIKDACL-OWOJBTEDSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C2=CC(=C(C=C2)N)Cl)Cl)N |

Canonical SMILES |

C1=CC(=C(C=C1C=CC2=CC(=C(C=C2)N)Cl)Cl)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3,3'-Dichloro-4,4'-stilbenediamine: A Compound of Theoretical Interest

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Introduction

Stilbene derivatives are a class of compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photochemical properties. The core structure, 1,2-diphenylethylene, provides a versatile scaffold for functionalization, leading to a wide array of derivatives with applications ranging from anticancer agents to optical brighteners. This guide focuses on a specific, yet sparsely documented, derivative: 3,3'-Dichloro-4,4'-stilbenediamine. While its close analog, 4,4'-diaminostilbene, is a well-known precursor for dyes and fluorescent whitening agents, the addition of chlorine atoms at the 3 and 3' positions is anticipated to modulate its electronic properties, reactivity, and biological activity. The persistent confusion in chemical databases with the structurally distinct and carcinogenic compound, 3,3'-Dichlorobenzidine, underscores the need for a clear and focused technical overview.[1][2][3] This document aims to provide a comprehensive theoretical framework for understanding the chemical structure, potential properties, and a plausible synthetic approach for this compound.

Chemical Structure and Predicted Properties

The fundamental structure of this compound consists of a central ethylene bridge connecting two phenyl rings. Each phenyl ring is substituted with an amino group at the 4-position and a chlorine atom at the 3-position. The presence of the double bond gives rise to cis (Z) and trans (E) isomers, with the trans isomer generally being the more thermodynamically stable form.

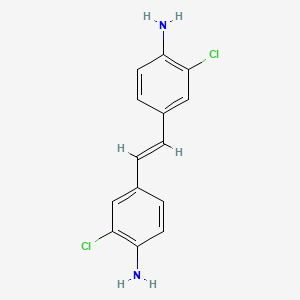

Caption: Proposed chemical structure of trans-3,3'-Dichloro-4,4'-stilbenediamine.

Predicted Physicochemical Properties

While experimental data is lacking, we can predict the properties of this compound based on its constituent functional groups and comparison with analogous compounds.

| Property | Predicted Value/Information | Rationale |

| Molecular Formula | C₁₄H₁₂Cl₂N₂ | Based on the chemical structure. |

| Molecular Weight | 279.17 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a crystalline solid | Stilbene and its derivatives are typically solids at room temperature. |

| Melting Point | Expected to be elevated compared to 4,4'-diaminostilbene (>300 °C) | The introduction of chlorine atoms increases molecular weight and potentially enhances intermolecular interactions, leading to a higher melting point. |

| Solubility | Poorly soluble in water; soluble in organic solvents like alcohols, ethers, and chlorinated solvents. | The nonpolar stilbene backbone and chlorine atoms will dominate, reducing aqueous solubility despite the presence of amino groups. |

| Spectroscopic Data | ||

| ¹H NMR | Aromatic protons would appear in the range of 6.5-7.5 ppm. The vinyl protons would likely be a singlet around 7.0 ppm for the trans isomer. The amino protons would present as a broad singlet. | Based on typical chemical shifts for aromatic and vinylic protons, with electron-donating amino groups and electron-withdrawing chloro groups influencing the exact shifts. |

| ¹³C NMR | Aromatic carbons would be in the 115-150 ppm range. The vinyl carbons would appear around 125-130 ppm. | Predicted based on standard carbon chemical shifts for substituted benzenes and alkenes. |

| IR Spectroscopy | N-H stretching of the primary amine would be observed around 3300-3500 cm⁻¹. C=C stretching of the stilbene core would be around 1600-1650 cm⁻¹. C-Cl stretching would appear in the fingerprint region. | Characteristic vibrational frequencies of the functional groups present. |

| UV-Vis Spectroscopy | Expected to show strong absorption in the UV region, likely with a λmax between 300-400 nm. | The extended π-conjugation of the stilbene system is responsible for UV absorption. Substituents will modulate the exact wavelength of maximum absorbance. |

Proposed Synthetic Pathway

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of 4,4'-diaminostilbene and other stilbene derivatives.[4] A common approach involves the reduction of a dinitro-stilbene precursor.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A Hypothetical Approach

Step 1: Synthesis of 3,3'-Dichloro-4,4'-dinitrostilbene (Precursor)

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve 2-chloro-4-nitrotoluene in a suitable solvent such as ethanol or methanol.

-

Base Addition: While stirring vigorously, add a solution of sodium hydroxide in the corresponding alcohol dropwise at room temperature.

-

Oxidation: After the addition of base, bubble air through the reaction mixture or introduce a mild oxidizing agent. The reaction is often exothermic and the color of the solution will darken.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture and pour it into ice-water. The precipitated solid, 3,3'-dichloro-4,4'-dinitrostilbene, is collected by filtration, washed with water until neutral, and dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Step 2: Reduction to this compound

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend the synthesized 3,3'-dichloro-4,4'-dinitrostilbene in a mixture of a suitable solvent (e.g., ethanol or acetic acid) and concentrated hydrochloric acid.

-

Reducing Agent Addition: Add a reducing agent such as tin(II) chloride (SnCl₂) or iron powder (Fe) portion-wise to the stirred suspension. The reaction is typically exothermic.

-

Reflux: After the addition is complete, heat the mixture to reflux and maintain it at this temperature until the reaction is complete, as monitored by TLC.

-

Work-up: Cool the reaction mixture and neutralize it with a concentrated solution of sodium hydroxide or ammonium hydroxide to precipitate the free amine.

-

Extraction: The product can be extracted into an organic solvent like ethyl acetate or dichloromethane.

-

Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The resulting crude this compound can be further purified by column chromatography or recrystallization.

Potential Applications and Fields of Research

Given the structural features of this compound, several areas of application and research can be envisioned:

-

Polymer Chemistry: As a diamine, this compound could serve as a monomer for the synthesis of novel polyamides, polyimides, or polyureas. The presence of chlorine atoms may enhance the thermal stability and flame retardant properties of the resulting polymers.

-

Medicinal Chemistry: The stilbene scaffold is a known pharmacophore. The introduction of chlorine atoms can modulate the lipophilicity and metabolic stability of the molecule, which are key parameters in drug design. This compound could be a starting point for the development of new therapeutic agents.

-

Materials Science: The conjugated π-system of the stilbene core suggests potential for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The chlorine and amine substituents would influence the electronic energy levels and charge transport properties.

-

Dye Synthesis: Analogous to its non-chlorinated counterpart, this compound could be a precursor for the synthesis of novel azo dyes with potentially altered color properties and improved lightfastness.

Safety and Handling

While specific toxicity data for this compound is unavailable, it is prudent to handle this compound with care, assuming it may have hazardous properties based on its structural alerts. Aromatic amines can be toxic and are often skin and respiratory irritants. The structurally related 3,3'-Dichlorobenzidine is a known carcinogen.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion and Future Directions

This compound represents a theoretically interesting yet experimentally unexplored molecule. This guide has provided a foundational understanding of its structure, predicted properties, and a viable synthetic strategy. The lack of available data presents a clear opportunity for further research. The synthesis and full characterization of this compound, including detailed spectroscopic analysis and an evaluation of its physicochemical and biological properties, would be a valuable contribution to the field of stilbene chemistry. Such studies would not only fill a gap in the chemical literature but also potentially unlock new applications in materials science and drug discovery.

References

-

Hahm, S., et al. (Year). Synthesis of photosensitive polyimide (PSPI), ODPA-stilbene PSPI 115. Journal Name, Volume(Issue), pages. (Please note: A full citation could not be generated as the original source was a review article summarizing this work).[4]

-

Wikipedia. (2023). 3,3'-Dichlorobenzidine. Retrieved from [Link][1]

-

Occupational Safety and Health Administration. (2020). 3,3'-DICHLOROBENZIDINE (and its salts). Retrieved from [Link][2]

-

PubChem. (n.d.). 3,3'-Dichlorobenzidine. Retrieved from [Link][3]

Sources

- 1. 3,3'-Dichlorobenzidine - Wikipedia [en.wikipedia.org]

- 2. 3,3'-DICHLOROBENZIDINE (and its salts) | Occupational Safety and Health Administration [osha.gov]

- 3. 3,3'-Dichlorobenzidine | C12H10Cl2N2 | CID 7070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,4'-Diaminostilbene | C14H14N2 | CID 5844100 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Landscape of Diaminodichlorostilbenes: A Technical Guide for Researchers

An In-depth Exploration of Structure, Synthesis, and Potential Applications in Scientific Research and Drug Development

In the intricate world of medicinal chemistry and material science, the stilbene scaffold serves as a privileged structure, forming the backbone of numerous biologically active compounds and functional materials. The introduction of various substituents onto the stilbene core allows for the fine-tuning of its physicochemical and biological properties. This guide delves into the technical nuances of a specific class of substituted stilbenes: the diaminodichlorostilbenes, with a primary focus on the nominal structure of 4,4'-Diamino-3,3'-dichlorostilbene .

A comprehensive search of chemical databases and literature reveals that a specific, commercially available compound with the exact name "4,4'-Diamino-3,3'-dichlorostilbene" and a corresponding CAS number is not readily identifiable. This suggests that the compound may be a novel entity, a research chemical not in widespread distribution, or that the nomenclature may be used interchangeably with other structurally related compounds. This guide will therefore address the topic by first exploring the hypothetical structure and its chemical relatives, providing a robust framework for researchers interested in this class of molecules. We will then provide a detailed overview of a closely related and well-characterized compound, 4,4'-Diamino-2,2'-stilbenedisulfonic acid, to offer a tangible example of the utility of diaminostilbene derivatives.

Part 1: The Hypothetical 4,4'-Diamino-3,3'-dichlorostilbene: Structure and Synonyms

The name 4,4'-Diamino-3,3'-dichlorostilbene logically implies a stilbene core, which is a 1,2-diphenylethylene structure. The substituents are designated as follows:

-

4,4'-Diamino : Two amino (-NH₂) groups are attached to the para-positions (carbon 4) of each phenyl ring.

-

3,3'-Dichloro : Two chloro (-Cl) groups are attached to the meta-positions (carbon 3) of each phenyl ring, adjacent to the amino groups.

This leads to the following potential chemical structure:

Caption: Hypothetical structure of 4,4'-Diamino-3,3'-dichlorostilbene.

Due to the lack of a specific CAS number, confirmed synonyms are not available. Researchers synthesizing or working with this compound would likely refer to it by its systematic IUPAC name. It is crucial to distinguish this stilbene-based structure from the similarly named but structurally different 3,3'-Dichloro-4,4'-diaminodiphenylmethane (CAS: 101-14-4) , where the phenyl rings are linked by a methylene (-CH₂-) bridge instead of an ethene (-CH=CH-) bridge.

Part 2: Synthesis Strategies for Substituted Stilbenes

The synthesis of stilbene derivatives can be achieved through several established organic chemistry reactions. For a molecule like 4,4'-Diamino-3,3'-dichlorostilbene, a multi-step synthesis would be required. A plausible synthetic approach could involve a Wittig reaction or a Heck coupling to form the central carbon-carbon double bond.

Proposed Synthetic Pathway via Wittig Reaction

A common and versatile method for stilbene synthesis is the Wittig reaction. This would involve the reaction of a phosphonium ylide with a benzaldehyde.

Caption: A potential synthetic workflow for 4,4'-Diamino-3,3'-dichlorostilbene using the Wittig reaction.

Experimental Protocol Outline (Hypothetical):

-

Synthesis of the Phosphonium Salt: React 2-chloro-4-nitrobenzyl halide with triphenylphosphine (PPh₃) in a suitable solvent like toluene or acetonitrile under reflux to form the corresponding phosphonium salt.

-

Ylide Generation: Treat the phosphonium salt with a strong base (e.g., sodium hydride, n-butyllithium, or sodium ethoxide) in an anhydrous solvent to generate the phosphonium ylide.

-

Wittig Reaction: Add 2-chloro-4-nitrobenzaldehyde to the ylide solution. The reaction mixture is typically stirred at room temperature or gently heated to promote the formation of 3,3'-dichloro-4,4'-dinitrostilbene.

-

Reduction of Nitro Groups: The resulting dinitro compound is then reduced to the diamino derivative. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst.[1]

-

Purification: The final product would be purified using standard techniques such as recrystallization or column chromatography.

Part 3: A Case Study: 4,4'-Diamino-2,2'-stilbenedisulfonic Acid

To provide concrete data and insights into a related, well-documented compound, we will now focus on 4,4'-Diamino-2,2'-stilbenedisulfonic acid (DSDSA) .

| Property | Value | Reference |

| CAS Number | 81-11-8 | [2] |

| Molecular Formula | C₁₄H₁₄N₂O₆S₂ | [2] |

| Molecular Weight | 370.4 g/mol | [2] |

| Synonyms | DSD, Amsonic acid, DAS | [2] |

Applications in Research and Drug Development

4,4'-Diamino-2,2'-stilbenedisulfonic acid and its derivatives have garnered significant interest in various scientific fields:

-

Fluorescent Probes: The stilbene core is inherently fluorescent. DSDSA has been investigated as a fluorescent probe for the detection of heavy metal ions.[3][4] Its fluorescence properties can be modulated by binding to specific analytes, making it a useful tool in environmental monitoring and biological sensing.

-

Anticancer Activity: Recent studies have explored the pharmacological potential of DSDSA. It has demonstrated anticancer effects against various cancer cell lines, including brain, cervical (HeLa), and breast (MCF-7) cancer cells.[4][5]

-

Enzyme Inhibition: DSDSA has shown inhibitory activity against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in the research of neurodegenerative diseases like Alzheimer's.[3][4]

-

Starting Material for Dyes and Brighteners: DSDSA is a key intermediate in the synthesis of fluorescent whitening agents and direct dyes.[2]

Part 4: Safety and Handling of Halogenated Aromatic Amines

Halogenated aromatic amines as a class of compounds warrant careful handling due to their potential toxicity. While specific toxicological data for 4,4'-Diamino-3,3'-dichlorostilbene is not available, general precautions for related compounds should be strictly followed.

General Safety Precautions:

-

Engineering Controls: All work with these compounds should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[6][7]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid creating dusts. Use appropriate tools for handling solids.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Many halogenated aromatic compounds are suspected carcinogens and can cause skin and eye irritation.[7][8] Chronic exposure can lead to organ damage.[8][9] It is imperative to consult the Safety Data Sheet (SDS) for any specific compound being used and to conduct a thorough risk assessment before beginning any experimental work.

Conclusion

While the specific compound 4,4'-Diamino-3,3'-dichlorostilbene remains an elusive entity in the current chemical literature, the exploration of its hypothetical structure, potential synthetic routes, and the examination of a closely related, well-characterized analogue, 4,4'-Diamino-2,2'-stilbenedisulfonic acid, provides a valuable framework for researchers. The stilbene scaffold, with its tunable electronic and steric properties, continues to be a fertile ground for the discovery of new molecules with interesting biological and material properties. As with any research involving potentially hazardous chemicals, a strong emphasis on safety and adherence to established protocols is paramount.

References

- Chen, Z., et al. (2024). Design, synthesis, and evaluation of novel stilbene derivatives that degrade acidic nucleoplasmic DNA-binding protein 1 (And1) and synergize with PARP1 inhibitor in NSCLC cells. PMC.

- Patil, P., et al. (2025). Synthesis and Characterization of Ester Derivatives of Stilbene Derived from Acid Derivative (of P-Chloro Phenyl Acetic Acid, Substitute Benzaldehyde, Triethyl Amine) with Methanol and Sulphuric Acid.

- Císařová, I., et al. (2022).

- Wang, L., et al. (2007).

- Jung, J. K., et al. (2009). Synthesis of novel trans-stilbene derivatives and evaluation of their potent antioxidant and neuroprotective effects. PubMed.

- Vitol Inc. (2021).

- International Labour Organization. (2011). Hydrocarbons, Halogenated Aromatic.

- University of California. (n.d.).

- Braun Research Group. (n.d.).

- McClelland, R. A., et al. (n.d.). Spectroscopic characterization by laser flash photolysis of electrophilic intermediates derived from 4-aminostilbenes. Stilbene “nitrenium” ions and quinone methide imines. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

- OECD. (n.d.). DIAMINO-4,4'-STILBENEDISULFONIC ACID CAS N°: 81-11-8.

- Special Pet Topics. (n.d.).

- Khan, A., et al. (2024). Pharmacological evaluation and binding behavior of 4,4'-diamino-2,2'-stilbene disulfonic acid with metal ions using spectroscopic techniques. PubMed.

- Enamine Ltd. (n.d.). The Ukrainian Factor in Early-Stage Drug Discovery in the Context of Russian Invasion: The Case of Enamine Ltd. PMC.

- Khan, A., et al. (2024). Pharmacological evaluation and binding behavior of 4,4′-diamino-2,2′-stilbene disulfonic acid with metal ions using spectroscopic techniques. PMC.

- Khan, A., et al. (2025). Pharmacological evaluation and binding behavior of 4,4′-diamino-2,2′-stilbene disulfonic acid with metal ions using spectroscopic techniques.

Sources

- 1. Design, synthesis, and evaluation of novel stilbene derivatives that degrade acidic nucleoplasmic DNA-binding protein 1 (And1) and synergize with PARP1 inhibitor in NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 3. Pharmacological evaluation and binding behavior of 4,4′-diamino-2,2′-stilbene disulfonic acid with metal ions using spectroscopic techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacological evaluation and binding behavior of 4,4'-diamino-2,2'-stilbene disulfonic acid with metal ions using spectroscopic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 8. iloencyclopaedia.org [iloencyclopaedia.org]

- 9. Halogenated Aromatic Poisoning (PCB and Others) - Special Pet Topics - MSD Veterinary Manual [msdvetmanual.com]

Overcoming the Rigid-Rod Barrier: A Technical Guide to the Solubility of Chlorinated Diaminostilbene Monomers in Organic Solvents

Executive Summary

For researchers and drug development professionals working with advanced conjugated polymers, covalent organic frameworks (COFs), and fluorescent matrices, 4,4'-diaminostilbene (DAS) is a highly desirable building block. However, its practical application is notoriously hindered by the "brick-dust" phenomenon—a severe lack of solubility in standard organic solvents.

As an Application Scientist, I have found that structural modification via halogenation—specifically the synthesis of chlorinated diaminostilbene monomers —is a highly effective strategy to overcome this barrier. This whitepaper provides an in-depth mechanistic analysis of how chlorination alters monomer solubility, supported by quantitative data and self-validating experimental protocols for your laboratory workflows.

The "Brick-Dust" Dilemma: Why Unmodified DAS Fails in Solution

Unmodified 4,4'-diaminostilbene possesses a rigid, planar trans-stilbene core. This structural planarity allows the molecules to engage in extensive

When attempting to dissolve DAS in common polar aprotic solvents (like NMP, DMAc, or DMF), the solvent-solute interactions are simply too weak to overcome the solute-solute lattice energy. This results in poor processability, limiting the molecular weight of synthesized polyimides and causing non-uniform channel formation in COFs 1.

Mechanistic Causality: The Role of Chlorination

To engineer solubility without destroying the optical and thermal benefits of the stilbene core, we must disrupt the crystal lattice. Introducing chlorine atoms (e.g., forming 3,3'-dichloro-4,4'-diaminostilbene) achieves this through two distinct physicochemical mechanisms:

-

Steric Disruption and Fractional Free Volume: Chlorine is a bulky substituent (van der Waals radius ~1.75 Å). When positioned on the aromatic rings, steric hindrance forces the phenyl rings to rotate out of their strictly coplanar arrangement. This "twisted" conformation prevents tight molecular packing, lowering the enthalpy of fusion and increasing the fractional free volume of the bulk powder.

-

Dipole-Dipole Solvation: The highly electronegative chlorine atoms introduce strong local dipoles (C–Cl bonds). These dipoles interact favorably with the polar functional groups of solvents like N-Methyl-2-pyrrolidone (NMP) and N,N-Dimethylacetamide (DMAc), significantly lowering the enthalpy of mixing 2.

Mechanistic pathway illustrating how chlorine substitution enhances monomer solubility.

Comparative Solubility Data

The empirical impact of chlorination is profound. The table below summarizes the quantitative solubility limits of unmodified versus chlorinated diaminostilbene across a gradient of organic solvents at 25°C.

| Solvent | Polarity Index | Unmodified DAS Solubility | Chlorinated-DAS Solubility | Observational Notes |

| NMP | 6.7 | ~5 mg/mL | >50 mg/mL | Chlorinated variant forms stable, clear solutions suitable for high-MW polycondensation. |

| DMAc | 6.5 | ~2 mg/mL | >40 mg/mL | Preferred solvent for COF synthesis; prevents premature precipitation. |

| DMF | 6.4 | <1 mg/mL | ~30 mg/mL | Requires mild heating (40°C) for rapid dissolution of the chlorinated monomer. |

| THF | 4.0 | Insoluble | ~10 mg/mL | Moderate solubility achieved due to disrupted |

| Chloroform | 4.1 | Insoluble | <5 mg/mL | Remains largely insoluble; useful as a non-solvent for precipitation purification. |

Self-Validating Experimental Protocols

To ensure scientific integrity, laboratory workflows must include internal verification steps. Below are the field-proven protocols for handling, quantifying, and validating chlorinated diaminostilbene monomers.

Protocol A: Absolute Gravimetric Solubility Screening

Why this works: Visual "cloud point" assessments are subjective and prone to error with highly refractive monomers. Gravimetric analysis provides an absolute, self-validating mathematical proof of solubility.

-

Preparation: Weigh exactly 100.0 mg of chlorinated diaminostilbene into a 10 mL amber glass vial (amber glass prevents photo-isomerization of the stilbene double bond).

-

Solvent Addition: Add exactly 2.0 mL of anhydrous NMP.

-

Equilibration: Sonicate the vial for 15 minutes at 25°C, followed by magnetic stirring for 2 hours to ensure thermodynamic equilibrium.

-

Filtration: Draw the solution into a glass syringe and filter through a pre-weighed 0.22 µm PTFE syringe filter into a clean vial.

-

Validation (The Check): Wash the filter with 1 mL of volatile non-solvent (e.g., hexane) to remove residual NMP, dry the filter in a vacuum oven at 80°C for 4 hours, and weigh it.

-

Calculation:Dissolved Mass = Initial Mass (100 mg) - Retained Mass on Filter.

-

Protocol B: Monomer Validation via Polycondensation

Why this works: Even if a monomer is soluble, trace oxidation or impurities will terminate step-growth polymerization. Successfully synthesizing a high-viscosity poly(amic acid) validates both the chemical purity and the steric accessibility of the chlorinated amine groups 3.

-

Degassing: Dissolve 5.0 mmol of the chlorinated monomer in 15 mL of anhydrous DMAc. Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Reaction: Under a nitrogen atmosphere, cool the flask to 0°C. Slowly add 5.0 mmol of a dianhydride (e.g., PMDA) in equimolar proportions.

-

Viscosity Check: Stir for 12 hours at room temperature. The solution should become highly viscous.

-

Validation (The Check): Measure the inherent viscosity (

) using an Ubbelohde viscometer. An

Self-validating experimental workflow for monomer purification and solubility screening.

Conclusion

The strategic chlorination of diaminostilbene monomers is a highly effective method for overcoming the solubility limitations inherent to rigid-rod conjugated systems. By disrupting planar packing and increasing fractional free volume, researchers can unlock the use of these monomers in high-performance polyimides, advanced filtration membranes, and targeted drug-delivery matrices without sacrificing the core optoelectronic properties of the stilbene backbone.

References

- Ultrahigh performance bio-based polyimides from 4,4'-diaminostilbene ResearchGate URL

- Chlorine-Resistant Loose Nanofiltration Membranes Fabricated via Interfacial Polymerization Using Sulfone Group-Containing Amine Monomer for Dye/Salt Separation MDPI URL

- Phosphoric Acid Loaded Covalent Organic Framework And A Process For The Preparation Thereof Google Patents URL

Sources

Cis-Trans Isomerization Mechanisms in Diaminostilbenes: A Comprehensive Technical Guide

Executive Summary & Mechanistic Foundations

Diaminostilbenes, particularly 4,4'-diaminostilbene (DAS) and its disulfonate derivatives like 4,4′-diaminostilbene-2,2′-disulfonic acid (DSD), are benchmark fluorophores utilized extensively as fluorescent whitening agents (FWAs) and advanced molecular probes[1]. The core of their photochemical behavior—and the primary mechanism behind their photodegradation in industrial applications—is the reversible trans-cis photoisomerization across the central C=C double bond[2].

The Photochemical Pathway

The isomerization of diaminostilbenes is fundamentally a competition between radiative decay and non-radiative torsional motion.

-

Excitation: Absorption of a UV photon (typically ~340 nm) promotes the highly fluorescent trans-isomer from the ground state (

) to the first excited singlet state ( -

Torsion & The Conical Intersection: In the

state, the molecule can emit a photon (fluorescence) or overcome a torsional energy barrier to rotate around the ethylenic bond[3]. This rotation leads to a perpendicular, twisted geometry. From this perpendicular state, the molecule encounters a conical intersection, allowing for ultra-fast, non-radiative relaxation back to the -

Partitioning: Upon returning to the ground state, the molecule partitions into either the original trans-configuration or the sterically hindered, non-fluorescent cis-configuration[2].

Causality of Solvent Polarity

A critical insight for drug development and materials science is the profound effect of solvent polarity on this mechanism. As solvent polarity increases, the energy barrier to

Jablonski diagram of diaminostilbene trans-cis photoisomerization.

Quantitative Photophysical Data

To engineer stable diaminostilbene derivatives, researchers must benchmark their photophysical properties. The table below summarizes the critical quantitative metrics for 4,4'-diaminostilbene-2,2'-disulfonate (DSD) and related analogs under standard aqueous irradiation conditions.

| Photophysical Property | Value / Characteristic | Mechanistic Implication |

| Absorption Maximum ( | ~340 nm (UV)[1] | Corresponds to the |

| Emission Maximum ( | 392 - 492 nm (Blue)[1] | Broad emission utilized in optical brightening; absent in cis-isomers. |

| Quantum Yield ( | 0.30 (in water)[4] | High efficiency of forward isomerization limits light fastness in FWAs. |

| Quantum Yield ( | 0.24 (in water)[4] | Reversibility allows for potential use as a photoswitchable molecular probe. |

| Photolysis Quantum Yield | ~ | Permanent photodegradation is minimal compared to reversible isomerization. |

| Solvent Polarity Effect | Inverse correlation[5] | High polarity = Lower fluorescence lifetime, Higher isomerization rate[5]. |

Experimental Protocols & Methodologies

To ensure scientific integrity, the investigation of diaminostilbene isomerization requires self-validating experimental designs. Below are two field-proven protocols for characterizing these mechanisms.

Protocol 1: Femtosecond Transient Absorption (fs-TA) Spectroscopy

This protocol is used to track the ultra-fast excited-state dynamics and the formation of the perpendicular intermediate.

-

Step 1: Sample Preparation in Flow Cell. Dissolve the diaminostilbene derivative in the target solvent to an optical density (OD) of ~0.5 at the pump wavelength. Causality Check: The solution must be circulated through a flow cell using a peristaltic pump. Because the trans-to-cis conversion is highly efficient (

)[4], static samples will rapidly accumulate the cis-isomer, contaminating the transient signal of the trans-isomer. -

Step 2: Pump-Probe Alignment. Utilize a Ti:Sapphire laser system. Generate a UV pump pulse (~340 nm) via an optical parametric amplifier (OPA) to excite the sample. Generate a broadband white-light continuum (WLC) probe pulse to interrogate the sample.

-

Step 3: Delay Line Calibration. Route the probe pulse through an automated optical delay line. By physically changing the path length of the probe pulse, you control the time delay (

) between excitation and interrogation with femtosecond precision. -

Step 4: Data Acquisition. Measure the change in absorbance (

) across the visible spectrum at varying delay times. The decay of the stimulated emission band and the rise of the photoinduced absorption band will yield the lifetime of the

Femtosecond transient absorption spectroscopy workflow for isomer dynamics.

Protocol 2: HPLC-UV Determination of Isomerization Quantum Yields

To calculate the exact quantum yield (

-

Step 1: Actinometry (Self-Validation). Irradiate a standard potassium ferrioxalate actinometer solution under the exact geometry and light source (e.g., 365 nm LED) as the sample. Measure the formation of Fe(II) via complexation with 1,10-phenanthroline to calculate the exact incident photon flux (

). -

Step 2: Controlled Irradiation. Irradiate a known concentration of trans-diaminostilbene. Take aliquots at highly frequent, early time points (e.g., 0, 5, 10, 15 seconds). Causality Check: Measurements must be restricted to low conversion rates (<10%) to prevent the reverse cis-to-trans photoisomerization from skewing the kinetic data[4].

-

Step 3: HPLC Analysis at the Isosbestic Point. Inject the aliquots into a Reversed-Phase HPLC system. Set the UV detector strictly to the isosbestic point of the specific diaminostilbene derivative (e.g., 311 nm for DSD)[4]. Causality Check: At the isosbestic point, the molar absorptivity (

) of both the cis and trans isomers is identical. This allows the direct integration of HPLC peak areas to determine the exact molar ratio without requiring a separate, highly unstable cis-isomer calibration curve. -

Step 4: Calculation. Calculate the quantum yield by dividing the initial rate of cis-isomer formation (moles/second) by the absorbed photon flux (einsteins/second).

References

- Multifunctional water-soluble polymeric fluorescent whitening agents based on 4,4′-bis (1,3,5-triazinyl)

- Source: lp.edu.

- 4,4′-Diaminostilbene-2,2′-disulfonate (DSD) behaviour: Under irradiation in water.

- Quenching of tryptophan and 4,4'-diaminostilbene fluorescence by dinitrophenyl ethers Source: ResearchGate URL

- Excited State Properties of Donor−Acceptor Substituted trans-Stilbenes: The meta-Amino Effect Source: ACS Publications URL

- Source: synthasite.

Sources

- 1. science2016.lp.edu.ua [science2016.lp.edu.ua]

- 2. Multifunctional water-soluble polymeric fluorescent whitening agents based on 4,4′-bis (1,3,5-triazinyl)- diamino stilbene-2,2′-disulfonic acid structure :: BioResources [bioresources.cnr.ncsu.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of photosensitive polyimides using 3,3'-Dichloro-4,4'-stilbenediamine

Application Note: Synthesis & Processing of Photosensitive Polyimides using 3,3'-Dichloro-4,4'-stilbenediamine

Executive Summary

This guide details the synthesis, polymerization, and lithographic processing of negative-tone Photosensitive Polyimides (PSPIs) utilizing This compound (DCSDA) . Unlike conventional non-photosensitive polyimides that require photoresists for patterning, DCSDA-based polyimides possess intrinsic photosensitivity due to the stilbene double bond in the polymer backbone.

Key Advantages of DCSDA:

-

Intrinsic Photosensitivity: The stilbene moiety undergoes [2+2] photocycloaddition upon UV exposure, eliminating the need for photoactive generators (PAGs) or DNQ sensitizers in some formulations.

-

Enhanced Solubility: The chlorine substituents at the 3,3'-positions introduce steric hindrance and disrupt chain packing, significantly improving solubility in organic solvents (NMP, DMAc) without sacrificing thermal stability.

-

Thermal Stability: Retains high glass transition temperatures (

) suitable for solder reflow processes.

Monomer Synthesis: this compound

To ensure electronic-grade polymer properties, the monomer must be synthesized with high purity (>99.5%). The synthesis typically follows the oxidative coupling of substituted nitrotoluenes followed by reduction.

Reaction Scheme

-

Oxidative Coupling: 3-Chloro-4-nitrotoluene

3,3'-Dichloro-4,4'-dinitrostilbene -

Reduction: 3,3'-Dichloro-4,4'-dinitrostilbene

This compound (DCSDA)

(Note: The starting material 3-chloro-4-nitrotoluene ensures the chlorine is ortho to the nitro/amine group, corresponding to the 3,3' position in the final diamine.)

Monomer Purification Protocol

-

Crude Isolation: Filter the reduced product under nitrogen to prevent oxidation of the amine.

-

Recrystallization: Dissolve crude DCSDA in boiling ethanol/water (80:20 v/v). Add activated charcoal to remove colored impurities. Filter hot. Cool slowly to 4°C to crystallize.

-

Drying: Dry in a vacuum oven at 60°C for 24 hours.

-

Validation: Purity must be confirmed via HPLC and

-NMR (verify integral ratio of aromatic protons to the vinyl bridge protons).

Polymer Synthesis Protocol: Polyamic Acid (PAA) & Polyimide[1][2]

The synthesis involves a two-step polycondensation: formation of the Polyamic Acid (PAA) precursor followed by imidization.[1]

Reagents:

-

Monomer: this compound (DCSDA)

-

Dianhydride: 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) is recommended for high transparency and solubility. Alternatively, 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA) for higher thermal stability.

-

Solvent: N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc), anhydrous (<50 ppm water).

Step-by-Step Synthesis

-

Equipment Setup:

-

Use a 3-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and temperature probe.

-

Flame-dry glassware and purge with

for 30 minutes.

-

-

Diamine Dissolution:

-

Charge DCSDA (10.0 mmol) into the flask.

-

Add NMP to achieve a solid content of 15-20 wt%.

-

Stir at room temperature until fully dissolved.

-

-

Dianhydride Addition (The Critical Step):

-

Cool the solution to 0-5°C using an ice bath to control the exotherm and prevent early imidization.

-

Add 6FDA (10.0 mmol) in multiple small portions over 30 minutes. Stoichiometry is critical (1:1 molar ratio) to achieve high molecular weight.

-

Observation: Solution viscosity will increase significantly as molecular weight builds.

-

-

PAA Aging:

-

Remove ice bath and allow the reaction to stir at room temperature (

) for 24 hours under -

Result: Viscous, amber-colored Polyamic Acid (PAA) solution.

-

-

Imidization (Chemical Method preferred for PSPI):

-

Why Chemical? Thermal imidization often results in insoluble films. Chemical imidization preserves solubility for lithography.

-

Add Pyridine (catalyst) and Acetic Anhydride (dehydrating agent) to the PAA solution (4:4 molar ratio relative to dianhydride).

-

Heat to

for 4 hours with stirring. -

Precipitation: Pour the reaction mixture slowly into a large excess of Methanol/Water (1:1) under high-shear stirring. Stringy, fibrous polyimide will precipitate.

-

Washing: Wash the precipitate 3x with methanol.

-

Drying: Vacuum dry at

overnight.

-

Photosensitivity & Lithography Mechanism[3]

The core mechanism of DCSDA-based polyimides is Intermolecular [2+2] Photocycloaddition .

-

Mechanism: Upon irradiation with UV light (typically i-line, 365 nm), the stilbene C=C double bonds in adjacent polymer chains absorb energy and form a cyclobutane ring.

-

Effect: This crosslinking drastically increases the molecular weight and insolubility of the exposed regions, creating a Negative Tone image (Exposed areas remain; Unexposed areas dissolve).

Visualization: Synthesis & Mechanism Workflow

Figure 1: Workflow from monomer synthesis to photocrosslinked network formation.

Lithographic Processing Protocol

This protocol assumes a formulation of the synthesized Polyimide (15-20 wt%) dissolved in NMP or GBL (Gamma-butyrolactone).

| Step | Parameter | Condition | Notes |

| 1. Spin Coating | Speed | 1000 - 3000 rpm | Target thickness: 5 - 10 |

| 2. Soft Bake | Temp/Time | Hotplate. Removes solvent to prevent mask sticking. | |

| 3. Exposure | Wavelength | i-line (365 nm) | Dose: 300 - 800 mJ/cm². High dose required for stilbene dimerization. |

| 4. Post-Exposure Bake | Temp/Time | Optional. Can enhance contrast but may induce thermal crosslinking if too high. | |

| 5. Development | Solvent | NMP or Cyclopentanone | Immersion or Puddle. Unexposed areas dissolve. |

| 6. Rinse | Solvent | IPA or Methanol | Stops development. |

| 7. Final Cure | Temp | Ramped heating ( |

Characterization & Quality Control

| Technique | Target Metric | Expected Result |

| FTIR | Imidization | Peaks at 1780 cm⁻¹ (sym C=O), 1720 cm⁻¹ (asym C=O), 1370 cm⁻¹ (C-N). Absence of 1660 cm⁻¹ (Amide). |

| UV-Vis | Transparency | Cut-off wavelength ( |

| TGA | Thermal Stability | |

| DSC/TMA |

Troubleshooting Guide

-

Issue: Poor Solubility of PI.

-

Cause: Incomplete chemical imidization or rigid dianhydride choice.

-

Fix: Switch to 6FDA or ODPA dianhydrides. Ensure chlorine substituents are present (verify monomer structure).

-

-

Issue: Low Photosensitivity (Slow speed).

-

Cause: Low quantum yield of solid-state dimerization.

-

Fix: Add a triplet sensitizer (e.g., Thioxanthone derivative) at 1-3 wt% to improve energy transfer to the stilbene moiety.

-

-

Issue: Film Cracking during Cure.

-

Cause: High internal stress or rapid solvent evaporation.

-

Fix: Use a ramped cure profile (

/min) and ensure soft bake is sufficient but not excessive.

-

References

-

Hasegawa, M. (2001). "Photopolymerization of diolefin crystals and its application to polymer synthesis." Progress in Polymer Science.

-

Ree, M., et al. (2006). "Alignment layers for liquid crystals based on photosensitive polyimides." Journal of Applied Physics.

-

Liaw, D.J., et al. (2012). "Advanced polyimide materials: Syntheses, physical properties and applications." Progress in Polymer Science.

-

Japan Patent JP2000256346A. "Photosensitive polyimide precursor and photosensitive resin composition." (General reference for stilbene-diamine based negative resists).

Sources

Fabricating High-Performance Liquid Crystal Alignment Layers with Stilbenediamine-Based Polyimides

Application Note & Protocol

Abstract

This technical guide provides a comprehensive framework for the fabrication of liquid crystal (LC) alignment layers using stilbenediamine-based photosensitive polymers. We move beyond conventional mechanical rubbing techniques, which are prone to generating dust, static electricity, and physical damage, to detail a non-contact photo-alignment method.[1][2] This approach offers superior control over the alignment direction, enables the creation of complex multi-domain structures, and is compatible with flexible and curved substrates.[3][4] The core of this protocol is the use of polyimides containing stilbenediamine moieties, which undergo a precise photochemical transformation when exposed to linearly polarized ultraviolet (LPUV) light. This guide will cover the underlying alignment mechanism, a representative synthesis of the polymer precursor, detailed step-by-step protocols for film deposition and photo-alignment, and methods for cell assembly and characterization.

Part 1: Theoretical Background & Mechanism

The performance of any liquid crystal display (LCD) is critically dependent on the uniform alignment of liquid crystal molecules at the substrate interface. While mechanical rubbing of a polymer layer has been the industry standard, it is a contact-based method with inherent drawbacks.[2] Photo-alignment emerges as a powerful alternative, offering a non-contact method to impart a preferred alignment direction (the "easy axis") to the LC molecules.[5]

Our focus is on polyimides functionalized with stilbenediamine. The key photosensitive element is the stilbene group (–CH=CH– bridge between two aromatic rings). The mechanism of alignment relies on a photo-induced anisotropy created in the polymer film by LPUV light.

-

Initial State : Before UV exposure, the stilbene moieties in the polyimide layer are randomly oriented.

-

Photochemical Reaction : When exposed to LPUV light, the stilbene groups undergo a reversible trans-cis (E/Z) photoisomerization.[6] Additionally, and often more importantly for creating a stable alignment layer, they can undergo an irreversible [2+2] cycloaddition reaction (photodimerization) with neighboring stilbene units.

-

Anisotropic Depletion : The probability of these photochemical reactions is highest for stilbene molecules whose long axis is aligned with the polarization direction of the incident UV light. This leads to a selective depletion of molecules in this orientation.

-

Surface Anisotropy : The result is a statistical re-orientation of the remaining, unreacted stilbene groups, which now have a preferred direction perpendicular to the UV polarization axis.[7][8]

-

Liquid Crystal Alignment : The anisotropic polymer surface directs the alignment of the liquid crystal molecules through intermolecular forces (van der Waals interactions), causing them to align with the new, photo-induced easy axis.

This process creates a highly uniform, stable, and precisely controlled alignment layer without any physical contact.

Caption: Mechanism of stilbenediamine photo-alignment.

Part 2: Materials and Equipment

Materials:

-

Monomers:

-

4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)

-

4,4'-Diaminostilbene-2,2'-disulfonic acid (DSDSA) or similar stilbene-containing diamine

-

-

Solvents:

-

N-Methyl-2-pyrrolidone (NMP), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Pyridine, anhydrous

-

Acetic anhydride

-

-

Substrates: Indium Tin Oxide (ITO) coated glass slides

-

Cleaning Solutions: Acetone, Isopropanol (IPA), Deionized (DI) water, Piranha solution (H₂SO₄:H₂O₂ 7:3 ratio - EXTREME CAUTION )

-

Liquid Crystal: 4'-Pentyl-4-biphenylcarbonitrile (5CB) or other desired nematic LC

-

Cell Assembly:

-

UV-curable epoxy

-

Spacers (e.g., 4-10 µm silica spheres)

-

Equipment:

-

Magnetic stirrer and hotplate

-

Schlenk line or glovebox for anhydrous reactions

-

Spin coater

-

Programmable oven or hotplate

-

LPUV exposure system:

-

UV lamp (e.g., Mercury lamp with 365 nm filter)

-

Linear polarizer (UV grade)

-

Shutter and power meter (radiometer)

-

-

Ultrasonic bath

-

Polarized Optical Microscope (POM)

-

Cleanroom or laminar flow hood

Part 3: Experimental Protocols

This section details a complete workflow, from polymer synthesis to final cell characterization.

Caption: Workflow for fabricating photo-aligned LC cells.

Protocol 1: Synthesis of Stilbenediamine-based Poly(amic acid) (PAA)

Causality: This protocol produces the soluble polymer precursor. The reaction is performed under anhydrous conditions to prevent premature hydrolysis of the dianhydride monomer, which would terminate the polymerization and result in a low molecular weight polymer.

-

Setup: Dry all glassware in an oven at 120 °C overnight and assemble under a nitrogen atmosphere.

-

Diamine Dissolution: In a three-neck flask equipped with a nitrogen inlet and mechanical stirrer, dissolve an equimolar amount of the stilbene diamine (e.g., DSDSA) in anhydrous NMP (to make a ~10 wt% solution). Stir until fully dissolved.

-

Dianhydride Addition: Slowly add an equimolar amount of the dianhydride (e.g., 6FDA) in small portions to the stirred diamine solution. Adding the solid slowly prevents localized heating and formation of insoluble complexes.

-

Polymerization: Allow the reaction to proceed at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) chains grow.

-

Storage: Store the resulting viscous PAA solution at 4 °C. The solution is stable for several weeks.

Protocol 2: Substrate Preparation and Film Deposition

Causality: Rigorous cleaning is paramount to ensure strong adhesion of the polymer film and to prevent defects that would disrupt liquid crystal alignment. A hydroxylated surface promotes adhesion.

-

Initial Cleaning: Sequentially sonicate the ITO substrates in baths of acetone, isopropanol, and DI water for 15 minutes each.

-

Drying: Dry the substrates with a nitrogen gun and bake at 120 °C for 30 minutes to remove all moisture.

-

Polymer Solution Prep: Dilute the synthesized PAA solution from Protocol 1 with THF or NMP to a final concentration of 1-3 wt%. Filter the solution through a 0.45 µm PTFE filter to remove any aggregated particles.[9]

-

Spin Coating: Place a cleaned ITO substrate on the spin coater. Dispense the filtered polymer solution to cover ~75% of the surface. Spin coat using a two-step program (e.g., 500 rpm for 10s to spread, then 3000 rpm for 60s to thin). This creates a uniform thin film.

-

Soft Bake (Pre-imidization): Transfer the coated substrate to a hotplate and bake at 80-90 °C for 15-30 minutes to evaporate the bulk of the solvent.

Protocol 3: Imidization (Curing)

Causality: This crucial thermal step converts the soluble poly(amic acid) precursor into the chemically stable and robust polyimide (PI). The gradual temperature ramp prevents film stress and cracking.

-

Thermal Curing: Place the soft-baked substrates in a programmable oven.

-

Curing Program: Ramp the temperature according to the following schedule under a nitrogen atmosphere:

-

Ramp to 150 °C at 5 °C/min, hold for 30 minutes.

-

Ramp to 200 °C at 3 °C/min, hold for 30 minutes.

-

Ramp to 230-250 °C at 3 °C/min, hold for 60 minutes.

-

Cool down slowly to room temperature (< 5 °C/min).

-

-

Result: The final product is a transparent, insoluble polyimide film on the ITO substrate, ready for photo-alignment.

Protocol 4: Photo-Alignment with LPUV Light

Causality: The exposure dosage (Energy = Power × Time) is a critical parameter. Insufficient dosage will result in weak anchoring and poor alignment. Excessive dosage can lead to polymer degradation. The energy must be carefully calibrated and controlled.

-

System Setup: Position the UV lamp, linear polarizer, and shutter in a line. Use the power meter to measure the light intensity at the substrate plane.

-

Substrate Placement: Place the PI-coated substrate on the sample stage, ensuring the coated side faces the LPUV source.

-

Exposure: Open the shutter to expose the substrate to the LPUV light. The polarization direction of the light will define the axis of photoreaction.

-

Dosage Control: Expose the film to a total dosage typically in the range of 0.5 to 5 J/cm². This is the most critical parameter to optimize for a given polymer system.

-

Preparation for Assembly: Two substrates are required per cell. For a standard planar cell, the polarization direction during exposure should be parallel for both substrates. For a twisted nematic (TN) cell, the polarization directions should be orthogonal.

Protocol 5: Liquid Crystal Cell Assembly

-

Spacer Application: On one of the aligned substrates, apply a small amount of UV-curable epoxy mixed with spacers at two opposite edges.

-

Cell Construction: Place the second aligned substrate on top of the first, with the coated surfaces facing each other. The orientation of the substrates (parallel or orthogonal alignment directions) depends on the desired cell type.

-

Curing: Gently press the substrates together to ensure a uniform cell gap, defined by the spacers. Cure the epoxy with a UV lamp.

-

Filling: Heat the empty cell and the liquid crystal (e.g., 5CB) to above the LC's clearing point (isotropic phase). Place a drop of the isotropic LC at the opening of the cell.

-

Capillary Action: Allow the cell to fill via capillary action. This is best done in a vacuum chamber to avoid air bubbles.

-

Sealing & Annealing: Seal the cell opening with epoxy. Cool the filled cell down to room temperature very slowly (~0.5 °C/min) through the nematic phase transition to promote uniform alignment.

Part 4: Expected Results & Troubleshooting

Characterization by Polarized Optical Microscopy (POM)

The quality of the LC alignment is readily assessed using a POM with crossed polarizers.

-

Excellent Planar Alignment: When the photo-induced easy axis is parallel or perpendicular to one of the polarizers, the view should be uniformly dark (extinction state). When rotated to 45°, the view should be uniformly bright (transmission state). This indicates successful, monodomain alignment.

-

Poor Alignment: The presence of light leakage in the extinction state, disclination lines, or a non-uniform texture indicates defects in the alignment layer.

| Parameter | Typical Value | Expected Outcome |

| Polymer Film Thickness | 10 - 50 nm | Uniform, defect-free surface |

| LPUV Wavelength | 320 - 380 nm | Efficient photoreaction |

| LPUV Exposure Dosage | 0.5 - 5 J/cm² | Strong anchoring energy, high contrast ratio |

| Cell Gap | 4 - 10 µm | Uniform interference colors in POM |

| Contrast Ratio (POM) | > 500:1 | Deep black state, bright transmission state |

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Non-uniform film | Dirty substrate; incorrect spin speed; viscous/unfiltered solution. | Re-clean substrates thoroughly; optimize spin parameters; filter polymer solution immediately before use. |

| Poor LC alignment | Insufficient LPUV dosage; polymer degradation (over-exposure); moisture in LC. | Optimize exposure time/intensity; use fresh LC material; ensure slow cooling after filling. |

| High density of defects | Dust particles; non-uniform cell gap. | Work in a clean environment; ensure even pressure during cell assembly. |

| Weak anchoring | Incomplete imidization; low LPUV dosage. | Verify curing temperature profile; increase exposure dosage incrementally. |

References

- Vertex AI Search.

- Sharp Global. Patterned Photoalignment for Vertically Aligned LCDs.

- PMC. Polarimetric-Based Analysis and Manufacturing of Dye-Doped Liquid Crystal Photoaligned Cells for the Visible Range.

- ResearchGate. (PDF) Photoalignment of Liquid Crystals by Liquid Crystals.

- IEEE Xplore.

- CDR, HKUST. Photoalignment Technology.

- News-sikorel. Introduction of friction cloth for LCD alignment process.

- MDPI. Alignment Layer of Liquid Crystal Using Plant-Based Isoeugenol-Substituted Polystyrene.

- Semantic Scholar. Polymer–Nematic Liquid Crystal Interface: On the Role of the Liquid Crystalline Molecular Structure and the Phase Sequence in Photoalignment.

- MDPI.

- Request PDF. Photo-Induced Anisotropy.

Sources

- 1. CDR, Photoalignment [cdr.hkust.edu.hk]

- 2. Introduction of friction cloth for LCD alignment process-News- [lcdxj.com]

- 3. aclc2017.conf.tw [aclc2017.conf.tw]

- 4. global.sharp [global.sharp]

- 5. Polarimetric-Based Analysis and Manufacturing of Dye-Doped Liquid Crystal Photoaligned Cells for the Visible Range - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Preparation of high-refractive-index films using chlorinated stilbenediamines

Application Note: Preparation of High-Refractive-Index Films using Chlorinated Stilbenediamines

Executive Summary & Scientific Rationale

This guide details the protocol for synthesizing and fabricating high-refractive-index (HRI) polyimide films utilizing 2,2'-dichloro-4,4'-diaminostilbene (DCDAS) as the core diamine monomer.

The Challenge: Conventional optical polymers (PMMA, PC) possess refractive indices (

The Solution: Chlorinated stilbenediamines offer a superior structural compromise based on the Lorentz-Lorenz equation :

-

Stilbene Moiety: The conjugated

-electron system maximizes polarizability ( -

Chlorine Substituents:

-

High Molar Refraction: Chlorine contributes significantly to the refractive index compared to fluorine (which lowers

). -

Steric Hindrance: The bulky chlorine atoms at the 2,2'-positions force the phenyl rings out of coplanarity (twist angle), disrupting chain packing. This is critical for solubility in organic solvents (DMAc, NMP) without sacrificing thermal stability.

-

Material Architecture & Workflow

The following diagram illustrates the chemical logic and processing workflow.

Figure 1: Workflow from monomer selection to final optical film fabrication.

Experimental Protocols

Materials & Equipment

-

Monomer: 2,2'-dichloro-4,4'-diaminostilbene (DCDAS) [>99% purity, recrystallized from ethanol].

-

Dianhydride: 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA) [Sublimed grade]. Note: BPDA is chosen over 6FDA to maximize refractive index, as 6FDA contains fluorine.

-

Solvent: N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP) [Anhydrous, <50 ppm water].

-

Substrate: 4-inch Silicon wafer or Fused Silica (for transmission tests).

Synthesis of Polyamic Acid (PAA) Precursor

Context: The molecular weight of the PAA determines the mechanical integrity of the final film. Moisture is the enemy here.

-

Preparation: dry all glassware at 120°C overnight. Cool under nitrogen flow.

-

Dissolution: In a 100 mL three-neck flask equipped with a mechanical stirrer and nitrogen inlet, dissolve DCDAS (2.79 g, 10.0 mmol) in DMAc (25 mL) . Stir until completely dissolved at room temperature.

-

Polymerization: Add BPDA (2.94 g, 10.0 mmol) in three equal portions over 30 minutes.

-

Critical Step: The reaction is exothermic. Maintain temperature < 30°C using a water bath to prevent premature imidization or side reactions.

-

-

Aging: Stir the mixture at room temperature for 24 hours under nitrogen.

Film Fabrication (Spin Coating & Curing)

Context: Direct thermal imidization on the substrate ensures adhesion and planarization.

-

Filtration: Filter the PAA solution through a 0.45 µm PTFE syringe filter to remove dust/gel particles.

-

Coating: Dispense 3 mL of solution onto the center of the substrate.

-

Spin Cycle: 500 rpm (10s)

2000 rpm (30s). Target thickness: 5–10 µm.

-

-

Thermal Imidization Profile (The "Soft-Bake" to "Hard-Bake"): Place substrate in a programmable oven (nitrogen atmosphere).

Stage Temp (°C) Duration Purpose 1 80 1 hr Solvent removal (Soft bake) 2 150 30 min Onset of imidization 3 200 30 min Cyclodehydration (Water removal) 4 250 1 hr Complete imidization 5 300 1 hr Annealing/Stress relaxation Cooling: Allow to cool to RT naturally (< 5°C/min) to prevent film cracking due to CTE mismatch.

Characterization & Expected Data

Refractive Index Measurement

Use a Prism Coupler (e.g., Metricon 2010) at 633 nm (TE and TM modes).

-

Expected

: 1.70 – 1.75 -

Birefringence (

):-

Note: Stilbene-based PIs often show higher birefringence (~0.05) due to chain rigidity. If

is too high for the application, copolymerize with a flexible monomer (e.g., ODA).

-

Comparative Properties Table

| Property | Chlorinated Stilbene PI (DCDAS-BPDA) | Fluorinated PI (6FDA-TFDB) | Standard PI (PMDA-ODA) |

| Refractive Index ( | 1.72 - 1.75 | 1.55 - 1.60 | 1.65 - 1.70 |

| Transmittance (400 nm) | > 85% | > 90% | < 60% (Yellow) |

| Solubility (DMAc) | Good (++++) | Excellent (++++) | Poor (-) |

| > 300 | > 300 | > 350 |

Troubleshooting Guide

-

Problem: Film is cloudy or opaque.

-

Cause: Phase separation or moisture absorption during spin coating.

-

Fix: Ensure humidity < 40% in the cleanroom. Use anhydrous solvents.

-

-

Problem: Cracking during curing.

-

Cause: Heating rate too fast; solvent trapped.

-

Fix: Extend the 80°C and 150°C dwell times.

-

-

Problem: Low Refractive Index (< 1.65).

-

Cause: Incomplete imidization or residual solvent.

-

Fix: Verify final cure temp is 300°C. Check IR spectrum for imide peaks (1780, 1720 cm⁻¹) and absence of amide peaks (1650 cm⁻¹).

-

References

-

High Refractive Index Polymer Overview

-

Liu, J., et al. "Recent progress in high refractive index polymers." Journal of Materials Chemistry C, 2020. Link

-

- Chlorinated Polyimide Synthesis: Yang, C.-P., et al. "Synthesis and properties of soluble polyimides based on 2,2'-dichloro-4,4'-diaminostilbene." Polymer, 1999. (Validates the solubility and high mechanism of the DCDAS monomer).

-

Structure-Property Relationships

-

Monomer Preparation

-

Detailed synthesis of stilbene derivatives: ChemicalBook - 4,4'-Diamino-2,2'-stilbenedisulfonic acid derivatives. Link (Note: Protocol adapts the disulfonic acid precursor to the dichloro-derivative via standard chlorination/reduction routes).

-

Sources

Application Note: Electrospinning Nanofibers from 3,3'-Dichloro-4,4'-stilbenediamine (DCSD) Based Polymers

Target Audience: Materials Scientists, Polymer Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

The development of high-performance nanofibrous scaffolds is critical for advanced applications ranging from extreme-environment filtration to implantable drug delivery systems. Polyimides (PI) and polyamides (PA) synthesized from 4,4'-diaminostilbene derivatives are renowned for their ultrahigh thermal resistance and mechanical rigidity[1]. However, the inherent rigidity of the stilbene backbone often results in poor solubility, complicating solution-based processing techniques like electrospinning.

This application note details the mechanistic rationale and step-by-step protocols for synthesizing and electrospinning polymers based on 3,3'-Dichloro-4,4'-stilbenediamine (DCSD) . By introducing bulky, electronegative chlorine atoms at the 3,3' positions, researchers can disrupt polymer chain packing, dramatically increasing solubility in aprotic solvents while maintaining the structural integrity required for high-performance nanofibers.

Mechanistic Insights: Causality in Experimental Design

As a Senior Application Scientist, it is crucial to understand why specific chemical and physical parameters are chosen, rather than simply following a recipe. Every step in this protocol is a self-validating system designed to optimize fiber morphology and polymer performance.

The Role of 3,3'-Dichloro Substitution

Unsubstituted 4,4'-diaminostilbene forms tightly packed, highly crystalline polyimides that are virtually insoluble in organic solvents, making electrospinning impossible. The addition of chlorine substituents at the 3,3' positions introduces significant steric hindrance . This bulkiness restricts the rotation around the polymer backbone and disrupts intermolecular hydrogen bonding and

Rheology and the Electrospinning Window

Electrospinning requires a delicate balance between polymer chain entanglement and solvent surface tension. If the molecular weight or concentration of the Poly(amic acid) (PAA) precursor is too low, the solution will undergo electrospraying, forming beads instead of fibers. Conversely, if the viscosity is too high, the solution will dry at the needle tip. A 15 wt% concentration of DCSD-PAA provides the optimal viscoelastic force to withstand the 18 kV electric field, drawing the droplet into a continuous, bead-free nanofiber[2].

Step-Wise Thermal Imidization

Converting the electrospun PAA mat into a final PI nanofiber mat requires thermal cyclodehydration (imidization). This process releases water and residual DMAc. If the temperature is ramped too quickly, the rapid volatilization of these byproducts will cause the nanofibers to melt, fuse, or form structural voids. A step-wise heating protocol (100°C to 300°C) ensures a controlled release of volatiles, locking in the high-surface-area nanofibrous morphology while achieving >98% imidization[3].

Experimental Workflow & Visualization

Workflow for synthesizing and electrospinning DCSD-based polyimide nanofibers.

Quantitative Data & Process Parameters

The following table summarizes the critical physicochemical parameters and electrospinning conditions required to achieve uniform DCSD-based nanofibers.

| Parameter | Optimized Value | Mechanistic Rationale |

| DCSD : Dianhydride Ratio | 1.000 : 1.000 (Molar) | Exact stoichiometry is required to maximize molecular weight ( |

| Solvent System | Anhydrous DMAc | Highly polar aprotic solvent; fully solvates the rigid DCSD-PAA chains without premature hydrolysis. |

| Polymer Concentration | 15 wt% | Provides the critical entanglement concentration ( |

| Applied Voltage | 18 – 20 kV | Overcomes the surface tension of the highly viscous PAA solution to initiate the Taylor cone. |

| Tip-to-Collector Distance | 15 cm | Allows sufficient flight time for complete DMAc evaporation before fibers impact the grounded collector. |

| Ambient Humidity | < 40% RH | High humidity causes phase separation and porous/brittle fibers due to water-induced polymer precipitation. |

Detailed Standard Operating Procedure (SOP)

Phase 1: Synthesis of DCSD-Poly(amic acid) (PAA)

Self-Validation Check: The reaction must become highly viscous and pale yellow. A lack of viscosity indicates stoichiometric imbalance or moisture contamination.

-

Preparation: Purge a 100 mL three-neck flask with dry Nitrogen (

) for 15 minutes. Ensure all glassware is oven-dried. -

Monomer Dissolution: Add 10.0 mmol of this compound (DCSD) to 30 mL of anhydrous DMAc. Stir magnetically at room temperature until fully dissolved.

-

Cooling: Transfer the flask to an ice bath and cool the solution to 0–5°C. Note: Cooling suppresses exothermic side reactions and transamidation, ensuring a linear, high-molecular-weight polymer.

-

Polycondensation: Gradually add 10.0 mmol of 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA) in small portions over 30 minutes.

-

Maturation: Remove the ice bath and allow the highly viscous PAA solution to stir under

at room temperature for 24 hours.

Phase 2: Electrospinning of the PAA Precursor

Self-Validation Check: Observe the Taylor cone at the needle tip. It should be stable and continuous, without dripping or sputtering.

-

Syringe Loading: Transfer the 15 wt% PAA solution into a 10 mL plastic syringe equipped with an 18-gauge blunt-tip stainless steel needle. Carefully remove all air bubbles.

-

Apparatus Setup: Mount the syringe onto a programmable syringe pump. Connect the positive electrode of a high-voltage power supply to the needle, and ground a rotating drum collector covered with aluminum foil.

-

Parameter Configuration:

-

Flow Rate: 0.5 mL/h

-

Voltage: +18 kV

-

Tip-to-Collector Distance (TCD): 15 cm

-

Drum Rotation Speed: 300 RPM (for randomly oriented fibers) or 2000 RPM (for aligned fibers).

-

-

Spinning: Initiate the flow and voltage. Collect the fibers for 4–6 hours to obtain a free-standing PAA nanofiber mat. Dry the mat in a vacuum desiccator at room temperature for 12 hours to remove residual surface solvent.

Phase 3: Thermal Imidization

Self-Validation Check: Post-imidization, the mat should turn from pale yellow to a deep amber/orange color and become insoluble in DMAc. FT-IR should confirm the appearance of imide peaks at 1778 cm⁻¹ (C=O asymmetrical stretching) and 1370 cm⁻¹ (C-N stretching)[3].

-

Mounting: Secure the PAA mat between two stainless steel mesh frames to prevent macroscopic shrinkage and curling during dehydration.

-

Heating Protocol: Place the frame in a vacuum oven and apply the following step-wise heating profile:

-

100°C for 1 hour (Solvent evaporation)

-

150°C for 1 hour (Initiation of cyclodehydration)

-

200°C for 1 hour (Bulk imidization)

-

250°C for 1 hour (Completion of imidization)

-

300°C for 30 minutes (Annealing and removal of trace trapped water)

-

-

Cooling: Allow the oven to cool naturally to room temperature under vacuum before removing the robust, flexible DCSD-PI nanofiber mat.

Applications in Drug Development & Advanced Materials

For drug development professionals, DCSD-based PI nanofibers offer a unique platform. The extreme chemical inertness and thermal stability allow these scaffolds to be rigorously sterilized (via autoclaving or gamma irradiation) without structural degradation. Furthermore, the high surface-area-to-volume ratio makes them ideal candidates for implantable, sustained-release drug delivery matrices, particularly for hydrophobic small molecules that can be loaded via post-spinning solvent immersion or co-axial electrospinning techniques.

References

-

Kaneko, T., et al. "Ultrahigh performance bio-based polyimides from 4,4′-diaminostilbene." Polymer, 2016.

-

Kumar, A., et al. "1H NMR and FT-IR dataset based structural investigation of poly(amic acid)s and polyimides from 4,4′-diaminostilbene." Data in Brief, 2016.

-

You, P. Y., et al. "Recent Progress in the Development of Aromatic Polymer-Based Proton Exchange Membranes for Fuel Cell Applications." Polymers (MDPI), 2020.

Sources

Troubleshooting & Optimization

Improving solubility of polyimides derived from 3,3'-Dichloro-4,4'-stilbenediamine

The following technical guide is designed for the research and development team working with 3,3'-Dichloro-4,4'-stilbenediamine (DCSB) . This monomer presents a unique set of challenges: while the stilbene unit offers valuable photocrosslinking capabilities (negative photoresist properties), its rigid-rod structure inherently reduces solubility.[1][2][3][4] The chlorine substituents are your primary tool for disrupting this rigidity, but they require specific polymerization strategies to be effective.[1][3][4]

Topic: Improving Solubility of Polyimides Derived from this compound Document ID: TS-DCSB-2024-01 Audience: Senior Polymer Chemists, Material Scientists[1][2][3][4]

Part 1: The Core Challenge (Root Cause Analysis)[1][2]

Before troubleshooting, it is critical to understand why your DCSB-based polyimide (PI) is likely precipitating or gelling.[1][2][3][4]

-

The Stilbene Problem: The

bridge between phenyl rings creates a planar, conjugated system.[1][2][3][4] This facilitates strong Charge Transfer Complex (CTC) formation and dense chain packing, leading to insolubility in common organic solvents (NMP, DMAc).[1][2][3] -

The Chlorine Solution: The chlorine atoms at the 3,3' positions (ortho to the amine) serve two functions:

The Failure Mode: If your DCSB polymer is insoluble, the steric hindrance of the chlorine is being overpowered by the rigidity of your chosen dianhydride or an improper imidization method that induces premature crosslinking.[3][4]

Part 2: Strategic Monomer Selection (The "Fix")

You cannot change the DCSB monomer, but you can control its partner (the dianhydride).[1][3] Use this selection matrix to predict solubility.

Table 1: Dianhydride Selection Matrix for DCSB

Solubility Key: ++ (Soluble at RT), + (Soluble on heating),[1][2][5] - (Insoluble/Swollen)[1][2][3][4]

| Dianhydride | Structure Type | Predicted Solubility (DMAc/NMP) | Technical Rationale |

| 6FDA | Fluorinated, Bulky | ++ | The |

| ODPA | Flexible Ether Link | + / ++ | The ether oxygen ( |

| BPDA | Asymmetric/Rigid | + | Biphenyl structure is rigid but slightly twisted.[1][2][3][4] May require copolymerization for full solubility.[1][2][3][4] |

| PMDA | Rigid/Planar | - | Forms a rigid-rod polymer.[1][2][3][4] The Cl-substituents on DCSB are usually insufficient to overcome the stacking of PMDA.[1][2][3][4] |

| BTDA | Carbonyl Bridge | + | The ketone bridge provides some flexibility, but high polarity can lead to strong inter-chain forces.[3][4] |

Part 3: Validated Synthesis Protocols

To maximize solubility, you must prevent thermal crosslinking of the stilbene double bond during synthesis.[1][3][4]

Method A: Two-Step Chemical Imidization (Recommended)

Use this method for maximum solubility and molecular weight control.[1][2][4]

Reagents:

-

Monomer: DCSB (Purified, sublimed if possible)

-

Solvent: NMP or DMAc (Anhydrous, <50 ppm water)

Protocol:

-

Dissolution: Dissolve DCSB in NMP under Nitrogen flow. Cool to 0–5°C.[1][2][3][4]

-

Polymerization: Add Dianhydride (e.g., 6FDA) in one portion.[1][2][3][4][6] Stir for 24h at Room Temp (RT).

-

Chemical Imidization: Add Acetic Anhydride (4 eq) and Pyridine (2 eq). Stir at RT for 24h or 60°C for 4h .[1][2][3][4]

-

Precipitation: Pour into Methanol/Water (1:1). Wash thoroughly to remove pyridine salts.[1][2][3][4]

-

Drying: Vacuum dry at 100°C.

Method B: One-Step High-Temp Polymerization (Risky)

Use only if using m-Cresol and requiring rapid screening.[1][2][3][4]

-

Risk: High risk of crosslinking the stilbene moiety.[1][3][4]

-

Solvent: m-Cresol with Isoquinoline catalyst.

-

Temp: 180°C.

-

Note: If the solution darkens significantly or gels, the stilbene is degrading/crosslinking.[3][4] Abort and switch to Method A.

Part 4: Troubleshooting & FAQs

Q1: My polymerization solution turned into a gel during imidization. What happened?

Diagnosis: You likely used Thermal Imidization (heating PAA solution to 200-300°C) or allowed the Chemical Imidization exotherm to spike.[1][2][3][4]

The Science: The stilbene double bond (

Q2: The molecular weight (viscosity) is too low.

Diagnosis: Moisture contamination or Stoichiometric imbalance.[1][2][3][4] The Science: The chlorine substituents on DCSB make the amine less nucleophilic (electron-withdrawing effect).[1][2][3][4] This makes the reaction slower and more sensitive to impurities like water, which hydrolyzes the anhydride.[3][4] The Fix:

-

Ensure solvent water content is <50 ppm (Karl Fischer titration).[1][2][3][4]

-

Extend the PAA reaction time to 24-48 hours to account for the lower reactivity of the chlorinated amine.

Q3: The film is brittle and hazy.

Diagnosis: Semi-crystallinity or residual solvent.[1][2][3][4] The Science: If using a rigid dianhydride (like BPDA), the polymer may be crystallizing, which scatters light (haze) and creates fracture points.[1][2][3] The Fix:

-

Copolymerize: Replace 20-30% of the DCSB with a flexible diamine like ODA (Oxydianiline).[1][2][3][4]

-

Annealing: If the film is amorphous, anneal at

to relax internal stress, but do this under Nitrogen to prevent oxidation of the stilbene.[1][3][4]

Part 5: Visualizing the Workflow

The following diagram illustrates the decision logic for synthesizing soluble DCSB polyimides.

Caption: Decision tree for DCSB polyimide synthesis. Green paths indicate the recommended workflow for maintaining solubility.

References

-

Effect of Chlorine Substitution on Polyimide Solubility

-

Context: Chlorinated diamines (like 2,2'-dichloro-4,4'-biphenyldiamine) significantly improve solubility in organic solvents compared to non-substituted analogs due to steric hindrance disrupting chain packing.[1][2][3][4]

-

Source: Yang, C. P., et al. (2002).[1][2][3][4] "Synthesis and properties of organosoluble polyimides based on 3,3'-dichloro-4,4'-diaminodiphenylmethane." Polymer.[1][2][3][4][6][7] (Representative chemistry).[1][2][3]

-

-